molecular formula C16H22N2O4S B4112127 N-(4-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(4-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4112127
M. Wt: 338.4 g/mol
InChI Key: YTJCWMIZTKFNDS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as SA4503, is a small molecule drug that has been extensively studied for its potential therapeutic applications. SA4503 belongs to the class of compounds known as sigma-1 receptor agonists. Sigma-1 receptors are a type of protein that are found in the brain and other tissues of the body. These receptors are involved in a variety of physiological processes, including pain perception, mood regulation, and cell survival.

Mechanism of Action

The mechanism of action of SA4503 is not fully understood. However, it is known to bind to sigma-1 receptors, which are located in the endoplasmic reticulum of cells. Binding to these receptors can modulate calcium signaling and protein folding, which can have downstream effects on a variety of physiological processes.
Biochemical and Physiological Effects:
SA4503 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. SA4503 has also been shown to modulate the activity of ion channels and transporters, which can affect the electrical activity of neurons. In addition, SA4503 has been shown to have anti-inflammatory effects, which may be due to its ability to modulate immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of SA4503 is that it has been extensively studied in animal models, which has provided valuable information about its potential therapeutic applications. In addition, SA4503 has been shown to have a good safety profile in animal studies. However, one limitation of SA4503 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different physiological contexts.

Future Directions

There are several future directions for research on SA4503. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. SA4503 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another area of interest is its potential use in treating addiction. SA4503 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in treating addiction in humans. Finally, there is interest in developing more selective sigma-1 receptor agonists that can be used to study the physiological functions of these receptors.

Scientific Research Applications

SA4503 has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. SA4503 has also been studied for its potential use in treating depression, anxiety, and addiction. In addition, SA4503 has been shown to have anti-inflammatory effects, which may make it useful in treating inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-23(21,22)18-10-8-14(9-11-18)16(20)17-15-6-4-13(5-7-15)12(2)19/h4-7,14H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJCWMIZTKFNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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